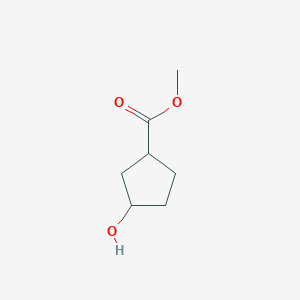

Methyl 3-hydroxycyclopentanecarboxylate

Description

Significance of Cyclopentane (B165970) Scaffolds in Contemporary Chemical Research

The cyclopentane ring, a five-membered carbocycle, is a foundational scaffold in organic chemistry and medicinal chemistry. nih.gov Its prevalence stems from its unique conformational properties, offering a balance between rigidity and flexibility that is advantageous for molecular recognition by biological targets. nih.gov Unlike more rigid structures like cyclopropanes or more flexible six-membered rings, the cyclopentane framework can adopt envelope and half-chair conformations, allowing its substituents to be projected in specific spatial orientations. nih.gov

This structural characteristic makes cyclopentane a common motif in a vast array of natural products and pharmacologically active molecules. nih.gov In drug discovery, the incorporation of a cyclopentane core can enhance a molecule's affinity for its target, improve selectivity, and positively influence metabolic stability. nih.govacs.org Researchers frequently use substituted cyclopentanes as platforms for creating diverse small molecule libraries for screening and lead optimization in drug design. nih.gov The strategic functionalization of the cyclopentane ring allows for the controlled elaboration of molecular complexity, making it a versatile template for synthesizing compounds with diverse therapeutic applications, including anti-inflammatory agents and prostaglandins (B1171923). mdpi.comresearchgate.net

Strategic Importance of Hydroxyester Derivatives in Complex Molecule Construction

Hydroxyesters are a class of organic compounds containing both a hydroxyl (-OH) and an ester (-O(C=O)R) functional group. This bifunctionality makes them exceptionally valuable building blocks in the synthesis of complex organic molecules. organic-chemistry.orgresearchgate.net The hydroxyl group can serve as a nucleophile, a site for oxidation to a ketone, or a directing group for stereoselective reactions. Simultaneously, the ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with nucleophiles to form amides or other esters. youtube.com

The ability to selectively manipulate these two functional groups provides chemists with significant synthetic flexibility. organic-chemistry.org Furthermore, β-hydroxy esters, where the hydroxyl group is two carbons away from the ester's carbonyl group, are common products of important carbon-carbon bond-forming reactions like the Aldol (B89426) and Reformatsky reactions. organic-chemistry.orgresearchgate.net When prepared in an enantiomerically pure form, chiral hydroxyesters become powerful intermediates for the synthesis of natural products and pharmaceuticals, where precise stereochemistry is often critical for biological activity.

Positioning of Methyl 3-hydroxycyclopentanecarboxylate as a Pivotal Synthetic Intermediate

This compound emerges as a key synthetic intermediate by combining the strategic advantages of both the cyclopentane scaffold and the hydroxyester functionality. This molecule provides a pre-functionalized five-membered ring, ready for further chemical modification. Its structure is particularly relevant as a precursor in the synthesis of prostaglandins and their analogues—biologically active lipid compounds with a wide range of physiological effects. nih.govresearchgate.netrsc.org

The specific arrangement of the hydroxyl and methyl ester groups on the cyclopentane ring allows for stereocontrolled introductions of the complex side chains characteristic of prostaglandins. nih.gov The compound serves as a chiral building block, with different stereoisomers being used to access specific target molecules. medchemexpress.comresearchgate.net Synthetic routes often start from readily available precursors like methyl 3-oxocyclopentane-1-carboxylate, with the ketone being reduced to the required hydroxyl group. chemicalbook.com The versatility of this compound makes it a valuable and frequently utilized component in the toolbox of synthetic organic chemists aiming to construct complex and biologically significant molecules.

Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H12O3 | nih.govchemicalbook.com |

| Molecular Weight | 144.17 g/mol | nih.govchemicalbook.com |

| CAS Number | 32811-76-0 (for the mixture of stereoisomers) | chemicalbook.comachemblock.com |

| IUPAC Name | methyl 3-hydroxycyclopentane-1-carboxylate | achemblock.com |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 46.5 Ų | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZRODBLMORHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601215959 | |

| Record name | Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32811-76-0 | |

| Record name | Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32811-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-hydroxycyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Chemical Synthesis of Methyl 3 Hydroxycyclopentanecarboxylate

Stereoselective Synthesis Strategies and Enantiomeric Control

Achieving high levels of stereoselectivity is paramount in the synthesis of enantiomerically pure methyl 3-hydroxycyclopentanecarboxylate. This section explores various strategies that have been employed to control the three-dimensional arrangement of atoms, leading to the desired stereoisomers.

Asymmetric Catalysis in Cyclopentane (B165970) Annulation Protocols

Asymmetric catalysis provides a powerful and atom-economical approach to constructing chiral cyclopentane frameworks. While direct asymmetric annulation protocols leading specifically to this compound are not extensively documented, related strategies for the enantioselective synthesis of functionalized cyclopentenes and cyclopentanones highlight the potential of this approach. For instance, N-heterocyclic carbene (NHC) organocatalysis has been successfully employed in the synthesis of functionalized cyclopentenes. These reactions often proceed through α,β-unsaturated acyl azolium intermediates, undergoing a cascade of reactions including Michael additions and intramolecular aldol (B89426) cyclizations to furnish cyclopentene (B43876) products with excellent enantioselectivities. The principles of these catalytic systems could potentially be adapted to substrates that would yield the desired 3-hydroxycyclopentanecarboxylate structure upon further transformation.

Diastereoselective Approaches to Cyclopentane Ring Formation

Diastereoselective strategies aim to control the relative stereochemistry of multiple stereocenters created during the formation of the cyclopentane ring. One common approach involves the reduction of a precursor, such as methyl 3-oxocyclopentanecarboxylate. The reduction of the ketone functionality can lead to the formation of two diastereomers: cis- and trans-methyl 3-hydroxycyclopentanecarboxylate. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the product. For example, the use of sodium borohydride (B1222165) in methanol (B129727) at 0°C has been reported to yield a mixture of the cis and trans isomers. chemicalbook.com The separation of these diastereomers can then be achieved through chromatographic techniques. chemicalbook.com

| Precursor | Reagent | Product | Diastereomeric Outcome | Reference |

| Methyl 3-oxocyclopentanecarboxylate | Sodium borohydride | This compound | Mixture of cis and trans isomers | chemicalbook.com |

Enantioselective Reductions and Oxidations for Chiral Induction

A key strategy for introducing chirality into the this compound scaffold is the enantioselective reduction of the prochiral ketone, methyl 3-oxocyclopentanecarboxylate. This transformation can be achieved using various chiral catalysts and reagents. While specific examples for this exact substrate are not prevalent in readily available literature, the field of asymmetric ketone reduction is well-established. Methodologies often employ chiral borane (B79455) reagents, or transition metal catalysts complexed with chiral ligands, to deliver a hydride to one face of the ketone preferentially.

Enzymatic reductions also offer a powerful tool for achieving high enantioselectivity. Ketoreductases (KREDs), often from microbial sources, can catalyze the reduction of ketones to alcohols with exceptional levels of stereocontrol. These biocatalytic methods are attractive due to their high efficiency, mild reaction conditions, and environmental compatibility. The selection of the appropriate enzyme and reaction conditions is crucial for obtaining the desired enantiomer of this compound in high enantiomeric excess (ee).

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a widely used technique for separating a racemic mixture of chiral compounds. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer.

For racemic this compound, enzymatic kinetic resolution is a particularly effective strategy. Lipases are commonly employed for this purpose, often catalyzing the acylation of the hydroxyl group in a stereoselective manner. For example, one enantiomer of the alcohol may be selectively acylated by the lipase, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted alcohol can then be separated, providing access to both enantiomers in high enantiomeric purity. Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. nih.gov The combination of enzymatic resolution with a racemization catalyst, such as a transition metal complex, has proven to be a powerful tool for the efficient synthesis of a single enantiomer from a racemic mixture. nih.gov

Cyclization Reactions and Ring-Forming Transformations

The construction of the cyclopentane ring itself is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to form this five-membered ring with control over substitution patterns and stereochemistry.

Nucleophilic Heterocyclic Carbene (NHC)-Catalyzed Annulation Reactions

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a wide range of chemical transformations, including the construction of carbocyclic rings. NHC-catalyzed [3+2] annulation reactions are a particularly powerful method for the synthesis of five-membered rings. researchgate.netuva.esrsc.org In a typical reaction, an NHC catalyst activates a substrate, such as an α,β-unsaturated aldehyde (enal), to form a reactive intermediate like a homoenolate or an acyl azolium. This intermediate then undergoes a cascade of reactions with a suitable reaction partner to form the cyclopentane ring.

While the direct synthesis of this compound via NHC-catalyzed annulation has not been explicitly detailed, the synthesis of structurally related spirocyclic pyrazolone (B3327878) γ-butyrolactones through an NHC-catalyzed [3+2] annulation of enals and 1H-pyrazol-4,5-diones demonstrates the capability of this methodology to construct highly functionalized five-membered rings with excellent diastereo- and enantioselectivity. uva.esrsc.org The reaction proceeds through the formation of a Breslow intermediate from the NHC and the enal, which then acts as a nucleophile. The stereochemical outcome of the reaction is often controlled by the chiral environment provided by the NHC catalyst. uva.esrsc.org The adaptability of these catalytic systems suggests their potential for the development of novel routes towards chiral 3-hydroxycyclopentanecarboxylate derivatives.

| Catalyst Type | Reaction Type | Key Intermediates | Stereocontrol | Reference |

| Chiral N-Heterocyclic Carbene (NHC) | [3+2] Annulation | Breslow intermediate, Homoenolate | High diastereo- and enantioselectivity | uva.esrsc.org |

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a powerful and direct approach to the synthesis of the cyclopentane core. Two classical yet highly effective methods for achieving this transformation are the Dieckmann Condensation and the Thorpe-Ziegler reaction.

The Dieckmann Condensation is an intramolecular reaction of diesters conducted in the presence of a base to yield β-keto esters. wikipedia.orgorganic-chemistry.org This method is particularly well-suited for the formation of stable five- and six-membered rings. wikipedia.orgorgoreview.com The reaction proceeds through the deprotonation of an α-carbon to one ester group, generating an enolate that then attacks the other ester carbonyl, leading to a cyclic β-keto ester after neutralization. mychemblog.com For the synthesis of a precursor to this compound, a 1,6-diester would undergo cyclization to form a five-membered cyclic β-keto ester. wikipedia.orgorgoreview.com The subsequent reduction of the ketone functionality provides the desired hydroxyl group.

| Reaction | Description | Key Features |

|---|---|---|

| Dieckmann Condensation | Base-catalyzed intramolecular condensation of a diester to form a cyclic β-keto ester. wikipedia.orgorganic-chemistry.org | - Forms 5- or 6-membered rings efficiently. wikipedia.orgorgoreview.com |

| Thorpe-Ziegler Reaction | Intramolecular cyclization of a dinitrile catalyzed by a base, followed by hydrolysis to yield a cyclic ketone. wikipedia.orgbuchler-gmbh.com | - Effective for 5- to 8-membered rings. chem-station.com |

The Thorpe-Ziegler reaction offers an alternative intramolecular pathway starting from dinitriles. wikipedia.orgbuchler-gmbh.com This base-catalyzed reaction leads to the formation of a cyclic ketone after acidic hydrolysis of the intermediate enamine. buchler-gmbh.com Conceptually similar to the Dieckmann condensation, it is particularly effective for synthesizing five- to eight-membered rings. wikipedia.orgchem-station.com The reaction is initiated by the deprotonation of a carbon alpha to one of the nitrile groups, followed by nucleophilic attack on the carbon of the other nitrile group.

Ring-Closing Metathesis in Cyclopentanecarboxylate (B8599756) Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of unsaturated rings, including cyclopentene derivatives. wikipedia.orgorganic-chemistry.org This reaction utilizes metal catalysts, most notably Grubbs' ruthenium-based catalysts, to facilitate the intramolecular metathesis of a diene. acs.orgharvard.edu The reaction is driven by the formation of a stable cyclic alkene and a volatile small alkene, typically ethylene (B1197577). organic-chemistry.org

In the context of synthesizing this compound precursors, a suitable acyclic diene bearing an ester functionality can be subjected to RCM to form a cyclopentene ring. Subsequent functionalization of the double bond, for instance, through hydration or epoxidation followed by ring-opening, can introduce the required hydroxyl group. The choice of catalyst is crucial, with second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts often providing higher efficiency and functional group tolerance. organic-chemistry.orgnih.gov A systematic comparison has shown that diene RCM for forming five-membered rings can proceed more readily than enyne RCM. acs.orgacs.org

| Catalyst Type | Key Characteristics | Application in Cyclopentene Synthesis |

|---|---|---|

| Grubbs' Catalysts (1st & 2nd Gen) | Ruthenium-based alkylidene complexes. Second generation catalysts incorporate N-heterocyclic carbene (NHC) ligands, offering higher activity and stability. organic-chemistry.orgharvard.edu | Widely used for RCM to form a variety of ring sizes, including cyclopentenes. wikipedia.org The second-generation catalyst is often faster and more efficient. acs.org |

| Hoveyda-Grubbs Catalysts | Feature a chelating isopropoxystyrene ligand, which can lead to increased stability and allow for catalyst recovery and reuse. nih.gov | Efficient for various metathesis reactions, including the synthesis of complex cyclic structures. nih.govbeilstein-journals.org |

Functional Group Interconversion Strategies Applied to Precursors

Hydroxylation and Epoxidation Techniques

The introduction of a hydroxyl group onto a pre-formed cyclopentane ring is a key step in many synthetic routes to this compound. Direct C-H hydroxylation of cyclopentanes is a challenging but increasingly feasible approach. Biocatalytic methods using enzymes like cytochrome P450 have shown promise in the selective hydroxylation of cycloalkanes. nih.govnih.gov Chemical methods often rely on transition metal catalysts, such as ruthenium complexes, which can facilitate the oxidation of C-H bonds. stanford.edu

A more common strategy involves the functionalization of a cyclopentene precursor. Epoxidation of the double bond in a molecule like methyl 3-cyclopentenecarboxylate, followed by regioselective ring-opening of the resulting epoxide with a nucleophile (e.g., water or hydroxide), can yield the desired 3-hydroxy product. Alternatively, direct hydroxylation of the double bond can be achieved using various reagents.

Esterification and Transesterification Procedures

The methyl ester group in the target molecule is typically introduced via standard esterification or transesterification methods. If the synthesis starts with 3-hydroxycyclopentanecarboxylic acid, a direct Fischer esterification can be performed by reacting the acid with methanol in the presence of an acid catalyst. google.com

In many synthetic pathways, the ester group is present in the starting materials or is formed early in the sequence. For instance, the Dieckmann condensation utilizes a diester to construct the ring. wikipedia.org Transesterification can also be employed, where an existing ester is converted to the methyl ester by reaction with methanol, typically under acidic or basic conditions. A common route to this compound involves the reduction of methyl 3-oxocyclopentanecarboxylate. chemicalbook.com The precursor itself can be synthesized via methods like the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) with sodium methoxide (B1231860). orgsyn.org

Reductive Amination and Conjugate Addition Approaches

While not leading directly to the target compound, reductive amination and conjugate addition are important strategies for synthesizing precursors that can be further elaborated to this compound.

Reductive amination of cyclopentanone (B42830) can be used to introduce a nitrogen-containing functional group, which can later be transformed. researchgate.net This reaction involves the formation of an imine or enamine intermediate from the ketone and an amine (like ammonia), which is then reduced in situ to the corresponding amine. researchgate.net Catalytic reductive aminations using molecular hydrogen and a metal catalyst are often employed. researchgate.net

Conjugate addition , or Michael addition, to α,β-unsaturated cyclopentenones is a powerful method for introducing substituents at the 3-position of the cyclopentanone ring. This approach can be used to install a variety of functional groups that can then be converted to a hydroxyl group. For example, the addition of a suitable nucleophile to a cyclopentenone can be followed by reduction of the ketone to generate a 3-substituted cyclopentanol (B49286) derivative.

Utilization of Specialized Reagents and Catalytic Systems

The synthesis of functionalized cyclopentanes like this compound often relies on the use of specialized reagents and advanced catalytic systems to achieve high selectivity and efficiency.

In ring-closing metathesis, the choice of the ruthenium catalyst is critical. While first-generation Grubbs catalysts are effective, second-generation catalysts and Hoveyda-Grubbs catalysts often provide superior performance, especially for more complex substrates. acs.orgnih.gov

For intramolecular cyclizations, rhodium-catalyzed processes have been developed for C-C bond activation in molecules like cyclobutanones, providing access to bridged cyclopentanes. nih.govnih.gov While not directly producing the target molecule, these methods highlight the power of transition metal catalysis in constructing five-membered rings.

The introduction of the hydroxyl group can also be achieved with high stereocontrol using specialized reagents. For example, asymmetric epoxidation methods, followed by regioselective opening of the epoxide, can lead to enantiomerically enriched products. Similarly, asymmetric dihydroxylation can introduce two adjacent hydroxyl groups with controlled stereochemistry.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis provides powerful tools for the construction of carbocyclic frameworks like the cyclopentane ring of this compound. These methods often involve the formation of carbon-carbon bonds through coupling and cyclization reactions, enabling the assembly of complex molecular architectures from simpler precursors. divyarasayan.orgrsc.org Catalysts based on palladium, rhodium, and ruthenium are particularly prominent in this area. divyarasayan.orgbeilstein-journals.orgnih.gov

Palladium-catalyzed reactions, for instance, are widely used for their ability to facilitate a variety of cyclization reactions. divyarasayan.org Intramolecular Heck reactions or other palladium-mediated cascade cyclizations can be designed to form five-membered rings with high efficiency. rsc.org Similarly, rhodium catalysts are effective in promoting intramolecular cyclizations of unsaturated esters. researchgate.netnih.gov For example, rhodium(I)-catalyzed cycloisomerization of 1,6-enynes can lead to the formation of substituted cyclopentanes. nih.gov Ruthenium catalysts, particularly those used in olefin metathesis, offer another strategic approach. Ring-closing metathesis (RCM) of a suitably functionalized diene can construct the cyclopentene ring, which can then be further functionalized to introduce the hydroxyl group. nih.govmdpi.com

Detailed research findings on transition metal-catalyzed reactions relevant to the synthesis of cyclopentane derivatives are summarized in the table below.

Table 1: Research Findings on Transition Metal-Catalyzed Cyclization Reactions

| Catalyst System | Reactants | Reaction Type | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| [RhCl(cod)]₂ | Unsaturated keto-ester | Intramolecular reductive aldol-type cyclization | β-hydroxylactone | High diastereoselectivity | beilstein-journals.org |

| Pd(PPh₃)₂Cl₂ | Vinyl cyclopropanecarboxamide | Intramolecular aza-Wacker-type cyclization | Aza[3.1.0]bicycle | 60% yield | nih.gov |

| RhCl(PPh₃)₃ | 1,6-enyne | Cycloisomerization with halogen shift | Substituted cyclopentane | Good yields | nih.gov |

Biocatalytic Transformations for Enhanced Selectivity

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for achieving high enantioselectivity in chemical synthesis. nih.gov Enzymes, particularly lipases, are widely employed for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure compounds. polimi.it For the synthesis of enantiopure this compound, biocatalytic methods often focus on the selective transformation of a racemic precursor.

One of the most extensively used enzymes for this purpose is Lipase B from Candida antarctica (CALB), often in its immobilized form (e.g., Novozym 435). nih.govmdpi.comfrontiersin.org This enzyme can selectively acylate or hydrolyze one enantiomer of a racemic mixture of a 3-hydroxycyclopentane derivative, allowing for the separation of the two enantiomers. nih.gov For example, in a kinetic resolution, CALB can catalyze the acetylation of one enantiomer of a racemic 3-hydroxycyclopentanecarboxylate ester, leaving the other enantiomer unreacted. Subsequent separation of the acetylated and unreacted esters yields both enantiomers in high enantiomeric purity.

Another biocatalytic approach involves the asymmetric reduction of a prochiral ketone, such as methyl 3-oxocyclopentanecarboxylate. nih.gov Ketoreductases (KREDs) can reduce the ketone to the corresponding alcohol with high stereoselectivity, directly producing the desired enantiomer of this compound. researchgate.net This method avoids the need for a resolution step and can be highly efficient.

The table below presents detailed research findings on biocatalytic transformations relevant to the synthesis of chiral 3-hydroxycyclopentane derivatives.

Table 2: Research Findings on Biocatalytic Transformations

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) / Conversion | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Racemic β-lactam with a 3-acetoxy substituent | Kinetic Resolution (Methanolysis) | (3S, 4S) 3-hydroxyl enantiomer | Up to 86% ee | nih.gov |

| Pseudomonas fluorescens lipase | Racemic 3-aryl alkanoic esters | Kinetic Resolution (Hydrolysis) | (S)-acid and (R)-ester | >98% ee for both | almacgroup.com |

| Alcohol Dehydrogenase (from Rhodococcus erythropolis) | 3-cyanocyclopentenone | Asymmetric Reduction | (S)-3-cyanocyclopentanol | >99% ee | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Hydroxycyclopentanecarboxylate

Ester Hydrolysis and Formation Mechanisms

The ester functional group in methyl 3-hydroxycyclopentanecarboxylate is susceptible to hydrolysis, a reaction that cleaves the ester back to its constituent carboxylic acid and alcohol. This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the methyl ester follows a multi-step nucleophilic acyl substitution mechanism, often referred to as the AAC2 mechanism. The process is reversible, and the reverse reaction constitutes the Fischer esterification. youtube.com

The steps are as follows:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H3O+), which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy (B1213986) group, converting it into a good leaving group (methanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol (B129727).

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and yield the final 3-hydroxycyclopentanecarboxylic acid product.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis occurs via an irreversible process known as saponification.

The mechanism involves:

Nucleophilic Attack: The hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen.

Elimination: The intermediate collapses, and the methoxide (B1231860) ion (CH3O-) is ejected as the leaving group.

Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. An acidic workup is required in a subsequent step to protonate the carboxylate and obtain the neutral carboxylic acid.

Kinetic studies on similar compounds, such as ethyl cis- and trans-2-hydroxycyclopentanecarboxylate, have shown that the presence of a nearby hydroxyl group can influence the rate of hydrolysis compared to the unsubstituted ester. For instance, the hydrolysis of ethyl cis-2-hydroxycyclopentanecarboxylate is significantly faster than that of ethyl cyclopentanecarboxylate (B8599756). rsc.org This rate enhancement is not necessarily due to intramolecular hydrogen bonding, as the trans-isomer can react just as fast or faster. rsc.org

Stereospecificity and Regioselectivity in Chemical Reactions

The presence of two stereocenters in this compound (at C1 and C3) means that its reactions can be highly dependent on the molecule's specific stereoisomer (e.g., (1R,3S) or (1S,3S)).

Stereospecificity: The existing stereochemistry of the starting material often dictates the stereochemical outcome of a reaction. For example, in a nucleophilic substitution at the C3 carbon, if the reaction proceeds via an SN2 mechanism, it will result in an inversion of configuration at that center. Conversely, an SN1 reaction would likely lead to a racemic mixture at C3. The steric hindrance imposed by the cyclopentane (B165970) ring and the relative positions of the ester and hydroxyl groups (cis or trans) will influence which face of the molecule is more accessible to incoming reagents, thereby directing the stereochemical course of the reaction.

Regioselectivity: The molecule has two primary reactive sites: the hydroxyl group and the ester group. Chemical transformations can be directed to one site over the other by carefully choosing reagents and reaction conditions. For instance, strong nucleophiles/bases like hydroxide will preferentially attack the ester carbonyl (hydrolysis), while electrophilic reagents will target the oxygen of the hydroxyl group. Derivatization of one functional group (see 3.3.3) is a common strategy to ensure that a subsequent reaction occurs regioselectively at the other functional group.

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group is a key site of reactivity in this compound.

The secondary alcohol can be oxidized to the corresponding ketone, methyl 3-oxocyclopentanecarboxylate. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the desired reaction conditions (e.g., mildness, cost, and scale).

| Oxidizing Agent | Typical Conditions | Product |

| Jones Reagent (CrO3 in H2SO4/acetone) | Acidic, strong oxidant | Methyl 3-oxocyclopentanecarboxylate |

| Pyridinium chlorochromate (PCC) | Mild, anhydrous CH2Cl2 | Methyl 3-oxocyclopentanecarboxylate |

| Swern Oxidation ((COCl)2, DMSO, Et3N) | Mild, low temperature | Methyl 3-oxocyclopentanecarboxylate |

| Dess-Martin Periodinane (DMP) | Mild, room temperature | Methyl 3-oxocyclopentanecarboxylate |

These reactions are crucial for converting the hydroxy-ester into a keto-ester, which is a versatile building block for forming new carbon-carbon bonds.

The hydroxyl group itself is a poor leaving group (hydroxide, OH-, is a strong base). libretexts.org Therefore, direct nucleophilic substitution at the C3 position is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a good leaving group.

Two common strategies are:

Protonation in Strong Acid: In the presence of a strong acid (e.g., HBr), the hydroxyl group is protonated to form an oxonium ion (-OH2+). The leaving group is now a neutral water molecule, which is much more stable. A nucleophile (like Br-) can then displace the water molecule. libretexts.org With secondary alcohols, this reaction can proceed via either an SN1 or SN2 pathway. libretexts.org

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base (like pyridine) to form a sulfonate ester (e.g., tosylate, mesylate). Sulfonates are excellent leaving groups, and they can be readily displaced by a wide range of nucleophiles in classic SN2 reactions, which proceed with inversion of stereochemistry.

To perform reactions elsewhere in the molecule (e.g., at the ester or on the ring) without interference from the hydroxyl group, it can be temporarily "protected." This involves converting it into a less reactive derivative that can be easily removed later.

| Protecting Group | Reagent for Protection | Reagent for Deprotection |

| Silyl Ether (e.g., TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) |

| Tetrahydropyranyl (THP) Ether | Dihydropyran (DHP), acid catalyst (e.g., PTSA) | Aqueous acid (e.g., HCl) |

| Benzyl Ether | Benzyl bromide (BnBr), base (e.g., NaH) | Catalytic hydrogenation (H2, Pd/C) |

"Activation" is another form of derivatization, as discussed in the previous section (3.3.2). Converting the hydroxyl group to a tosylate or mesylate "activates" that position for nucleophilic substitution.

Reactivity of the Cyclopentane Ring

The cyclopentane ring itself is generally unreactive due to the stability of its C-C and C-H sigma bonds. However, under specific and often harsh conditions, the ring can undergo transformations.

Ring Opening: In the context of petrochemistry and catalysis, saturated cycloalkanes like methylcyclopentane (B18539) can undergo ring-opening reactions at high temperatures and pressures over metal catalysts (e.g., platinum, rhodium, iridium). researchgate.net These reactions typically proceed via C-C bond scission to yield various isomeric hexanes. While these conditions would likely destroy the functional groups of this compound, it demonstrates the ultimate reactivity of the carbocyclic core.

Neighboring Group Participation: The functional groups attached to the ring can influence its reactivity. For example, the hydroxyl or ester group could, in principle, participate in intramolecular reactions, such as the formation of a lactone if the ester were hydrolyzed and the hydroxyl group were positioned appropriately to facilitate ring closure.

Ring-Opening Reactions and Associated Stereochemical Outcomes

The cyclopentane ring is characterized by a notable degree of stability when compared to smaller cycloalkanes such as cyclopropane (B1198618) and cyclobutane. libretexts.orglibretexts.org This stability arises from a combination of relatively low angle strain and the adoption of non-planar conformations that alleviate torsional strain. libretexts.orglamission.edu The lowest energy conformation of the cyclopentane ring is the "envelope" shape, where four carbon atoms are coplanar and the fifth is out of plane. libretexts.orglibretexts.org This puckered structure allows for a partial staggering of C-H bonds, reducing the eclipsing interactions that would be present in a planar conformation. libretexts.org

Due to this inherent stability, the cyclopentane ring in this compound is generally resistant to ring-opening reactions under standard laboratory conditions. Theoretical studies on the unimolecular decomposition of the parent cyclopentane molecule indicate that such reactions are energetically demanding, proceeding through a high-energy biradical mechanism. arxiv.org These studies suggest that significant energy input, such as in gas-phase pyrolysis, is required to cleave the carbon-carbon bonds of the ring. arxiv.org The primary products observed from the thermal decomposition of cyclopentane are 1-pentene, or ethylene (B1197577) and cyclopropane, which underscores the high activation energy barrier for ring scission. arxiv.org

For a substituted cyclopentane like this compound, any potential ring-opening reaction would likely require harsh conditions or specialized reagents that can overcome the ring's stability. Plausible, though not experimentally documented for this specific molecule, pathways could involve:

Radical-based Reactions: High-temperature or photochemical conditions could initiate homolytic cleavage of a C-C bond, leading to a diradical intermediate that could subsequently rearrange.

Strain-Promoted Reactions: The introduction of additional strain, for instance by forming a bicyclic system fused to the cyclopentane ring, could lower the activation energy for a subsequent ring-opening step.

The stereochemical outcomes of such hypothetical ring-opening reactions would be dictated by the mechanism. A concerted process, if one could be induced, might proceed with a degree of stereospecificity. However, a stepwise radical mechanism would likely lead to a mixture of stereoisomers due to the potential for rotation around single bonds in the open-chain intermediate. Given the lack of specific literature on ring-opening reactions of this compound, a detailed analysis of stereochemical outcomes remains speculative.

Functionalization of Unsaturated Cyclopentane Intermediates

While the saturated cyclopentane ring is robust, the hydroxyl group of this compound provides a handle for introducing unsaturation. Acid-catalyzed dehydration of the alcohol would lead to the formation of an unsaturated intermediate, primarily methyl cyclopent-3-ene-1-carboxylate . This alkene is a versatile precursor for a variety of functionalization reactions, allowing for the introduction of new stereocenters on the cyclopentane ring. The reactivity of this unsaturated ester would be characteristic of a cyclic alkene, with the ester group potentially exerting electronic and steric influences on the reaction outcomes.

A range of well-established alkene functionalization reactions could be applied to this intermediate. The stereochemical course of these reactions is often predictable, being influenced by the approach of the reagent to the plane of the double bond (syn- or anti-addition) and the steric hindrance posed by the existing substituent.

Below is a table summarizing potential functionalization reactions for the unsaturated intermediate, methyl cyclopent-3-ene-1-carboxylate.

| Reaction | Reagents | Product Type | Typical Stereochemical Outcome |

| Epoxidation | m-CPBA, other peroxy acids | Epoxide | syn-addition to the double bond |

| Dihydroxylation | OsO₄ (catalytic), NMO; or cold, dilute KMnO₄ | 1,2-Diol | syn-addition |

| Halogenation | Br₂, Cl₂ | 1,2-Dihalide | anti-addition |

| Halohydrin Formation | Br₂, H₂O | Halohydrin | anti-addition |

| Hydroboration–Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Alcohol | syn-addition; anti-Markovnikov regioselectivity |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | Saturated Ester | syn-addition from the less hindered face |

| Ozonolysis | 1. O₃; 2. Me₂S or Zn/H₂O | Dialdehyde | Cleavage of the double bond |

These functionalization reactions provide pathways to a diverse array of substituted cyclopentanes with controlled stereochemistry. For instance, catalytic hydrogenation would yield the saturated methyl cyclopentanecarboxylate, with the two hydrogen atoms adding to the same face of the ring. Epoxidation would produce a bicyclic epoxide, which could then be opened by nucleophiles in a stereospecific anti-fashion. Dihydroxylation with osmium tetroxide would result in a cis-diol. The regioselectivity of reactions like hydroboration-oxidation would also be a key consideration, leading to the formation of a new hydroxyl group at a position dictated by both electronic and steric factors. The choice of reagents and reaction conditions would allow for the targeted synthesis of complex, polysubstituted cyclopentane derivatives from the unsaturated intermediate.

Advanced Derivatization and Structural Elaboration of Methyl 3 Hydroxycyclopentanecarboxylate

Synthesis of Polyhydroxylated Cyclopentane (B165970) Derivatives

The introduction of additional hydroxyl groups onto the cyclopentane ring of methyl 3-hydroxycyclopentanecarboxylate can be achieved through several synthetic strategies, primarily involving reactions of an unsaturated precursor. A common approach begins with the dehydration of this compound to yield methyl cyclopent-2-enecarboxylate. This α,β-unsaturated ester is a key intermediate for dihydroxylation and epoxidation-ring opening reactions.

Dihydroxylation: The direct dihydroxylation of the double bond in methyl cyclopent-2-enecarboxylate can be accomplished using standard reagents to produce vicinal diols. The stereochemical outcome of this reaction is dependent on the chosen reagent.

Syn-dihydroxylation: Reagents such as osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions typically yield syn-diols.

Anti-dihydroxylation: This can be achieved in a two-step sequence involving epoxidation of the double bond followed by acid- or base-catalyzed ring opening of the resulting epoxide. This sequence generally leads to the formation of anti-diols.

Epoxidation and Subsequent Ring Opening: Epoxidation of methyl cyclopent-2-enecarboxylate with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) forms an epoxide. The subsequent nucleophilic ring-opening of this epoxide by water or hydroxide (B78521) ions provides a route to 1,2-diols. mdpi.comnih.gov The regioselectivity and stereoselectivity of the ring-opening are influenced by the reaction conditions. nih.gov

These methods allow for the synthesis of various diastereomeric cyclopentane triol derivatives, expanding the library of polyhydroxylated compounds accessible from this compound. A series of phosphatidylcholine analogs, which are derivatives of the three diastereoisomeric cyclopentane-1,2,3-triols, have been synthesized, showcasing the potential to create these polyhydroxylated structures. researchgate.net

| Reaction | Reagents | Intermediate | Product Type |

| Syn-dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃ | Methyl cyclopent-2-enecarboxylate | syn-diol |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Methyl 2,3-epoxycyclopentanecarboxylate | anti-diol |

Introduction of Amine and Other Nitrogenous Functionalities

The incorporation of nitrogen-containing groups into the cyclopentane framework is a critical step towards the synthesis of biologically relevant molecules, including amino acids and nucleoside analogues. nih.govmdpi.com

Aza-Michael Addition: The α,β-unsaturated ester, methyl cyclopent-2-enecarboxylate, is an excellent substrate for aza-Michael additions. nih.gov Reaction with various nitrogen nucleophiles, such as ammonia, primary amines, or secondary amines, can introduce an amino group at the β-position to the ester. This reaction is often stereoselective, and the resulting aminocyclopentane derivatives can be further elaborated. nih.gov For instance, the treatment of a cyclopentenecarboxylic acid methyl ester with benzylamine (B48309) resulted in a stereoselective aza-Michael addition to yield an aminocyclopentane derivative in high yield. nih.gov

Epoxide Ring-Opening with Nitrogen Nucleophiles: The epoxide derived from methyl cyclopent-2-enecarboxylate can undergo regioselective and stereoselective ring-opening with nitrogen nucleophiles. researchgate.net Azides (e.g., sodium azide) are commonly used, introducing an azido (B1232118) group that can be subsequently reduced to a primary amine. mdpi.com Amines can also be used directly to open the epoxide ring, yielding amino alcohols, which are valuable intermediates. researchgate.net

Reductive Amination: The ketone precursor, methyl 3-oxocyclopentanecarboxylate, can be converted into amines via reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate by reaction with an amine, followed by reduction with an appropriate hydride reagent (e.g., sodium cyanoborohydride).

| Starting Material | Reaction | Reagents | Product Functionality |

| Methyl cyclopent-2-enecarboxylate | Aza-Michael Addition | R₂NH (e.g., Benzylamine) | β-Amino ester |

| Methyl 2,3-epoxycyclopentanecarboxylate | Epoxide Ring Opening | 1. NaN₃ 2. H₂, Pd/C | Amino alcohol |

| Methyl 3-oxocyclopentanecarboxylate | Reductive Amination | R₂NH, NaBH₃CN | Amino ester |

Formation of Stereoisomeric and Diastereomeric Analogues

The control of stereochemistry is paramount in the synthesis of complex molecules. This compound has two stereocenters, leading to the possibility of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The synthesis and separation of these stereoisomers, as well as the diastereoselective derivatization of the cyclopentane ring, are key areas of research.

Stereoselective reduction of the precursor ketone, methyl 3-oxocyclopentanecarboxylate, can provide access to specific stereoisomers of this compound. The choice of reducing agent and reaction conditions can influence the cis/trans selectivity of the reduction. For example, reduction with sodium borohydride (B1222165) (NaBH₄) often yields a mixture of cis and trans isomers. chemicalbook.com

Further derivatization reactions can be designed to be diastereoselective. For example, the hydrogenation of a double bond in a chiral cyclopentene (B43876) derivative is often influenced by the stereochemistry of existing substituents, leading to the preferential formation of one diastereomer. Similarly, conjugate additions to chiral α,β-unsaturated cyclopentane derivatives can exhibit high diastereoselectivity. beilstein-journals.org The stereocontrolled synthesis of polyhydroxylated β-amino acids has been reported, where a key step involves a stereoselective Michael addition. mdpi.com

| Precursor | Reaction | Key Feature | Outcome |

| Methyl 3-oxocyclopentanecarboxylate | Stereoselective Reduction | Chiral reducing agents or catalysts | Access to specific enantiomers/diastereomers of the starting alcohol |

| Chiral Methyl cyclopent-2-enecarboxylate | Diastereoselective Conjugate Addition | Substrate-controlled stereoselectivity | Formation of a new stereocenter with defined relative stereochemistry |

| Chiral Methyl cyclopent-2-enecarboxylate | Diastereoselective Dihydroxylation | Directing effect of existing stereocenters | Preferential formation of one diastereomeric diol |

Elaboration into Fused Ring Systems and Polycyclic Scaffolds

The cyclopentane ring of this compound can serve as a foundation for the construction of more complex fused and bridged polycyclic systems. nih.gov These scaffolds are of significant interest in medicinal chemistry and materials science.

Annulation Reactions: Functional group handles on the cyclopentane ring can be utilized in annulation reactions to build additional rings. For example, the ester and a suitably introduced second functional group can participate in intramolecular condensation reactions (e.g., Dieckmann condensation) to form a fused bicyclic system.

Diels-Alder Reactions: A diene functionality can be introduced into the cyclopentane ring system, which can then participate in Diels-Alder reactions with various dienophiles to construct fused six-membered rings. While not a direct derivatization of the hydroxyl or ester group, this illustrates how the core can be modified to enable complex constructions.

Ring-Closing Metathesis (RCM): By introducing two olefinic tethers onto the cyclopentane scaffold, ring-closing metathesis can be employed to form larger fused or bridged ring systems. This powerful reaction has been utilized in the synthesis of polyhydroxylated cyclopentane derivatives. nih.gov

Cut-and-Sew Reactions: Advanced transition-metal-catalyzed "cut-and-sew" reactions, involving C-C bond activation of cyclic ketones, can be envisioned for constructing bridged and fused rings. nih.gov A derivative of this compound could potentially be elaborated into a substrate for such a transformation, leading to novel polycyclic architectures. For example, rhodium-catalyzed (4+2) cut-and-sew reactions between cyclobutanones and alkynyl groups have been used to construct [4.3.0] fused enones. nih.gov

| Strategy | Key Transformation | Resulting Scaffold |

| Annulation | Intramolecular Condensation (e.g., Dieckmann) | Fused bicyclic systems (e.g., dihydropentalenone) |

| Cycloaddition | Diels-Alder Reaction | Fused six-membered rings |

| Metathesis | Ring-Closing Metathesis (RCM) | Fused or bridged macrocycles/polycycles |

| C-C Activation | "Cut-and-Sew" Reaction | Fused or bridged ring systems |

Applications As a Chiral Building Block in Complex Molecule Synthesis

Utility in the Synthesis of Chiral Pharmaceuticals and Bioactive Compounds

The cyclopentane (B165970) ring is a common structural motif in a variety of biologically active molecules. The stereochemically defined structure of methyl 3-hydroxycyclopentanecarboxylate serves as a valuable scaffold for the synthesis of chiral pharmaceuticals and other bioactive compounds.

While direct synthesis of prominent neuraminidase inhibitors like Oseltamivir and Zanamivir from this compound is not the conventionally documented route, the cyclopentane core is a key feature in a novel class of potent neuraminidase inhibitors. nih.govnih.gov Research has demonstrated that cyclopentane derivatives can be potent and selective inhibitors of influenza virus neuraminidase. nih.gov For instance, the compound RWJ-270201, a cyclopentane derivative, has shown promising antiviral activity against various strains of influenza A and B viruses. nih.gov

Furthermore, the cyclopentane ring serves as a crucial component in the synthesis of carbocyclic nucleosides, a class of antiviral agents where a carbon ring replaces the sugar moiety of natural nucleosides. nih.govnih.gov This modification enhances the stability of these compounds towards enzymatic degradation. nih.gov The synthesis of these antiviral agents often involves the use of chiral cyclopentane-based intermediates to construct the core carbocyclic ring. nih.govnih.gov

| Compound Class | Key Structural Feature | Therapeutic Target | Significance |

|---|---|---|---|

| Novel Neuraminidase Inhibitors (e.g., RWJ-270201) | Substituted cyclopentane ring | Influenza Neuraminidase | Potent inhibition of influenza A and B viruses. nih.govnih.gov |

| Carbocyclic Nucleosides | Cyclopentane ring replacing the ribose sugar | Viral polymerases/reverse transcriptases | Enhanced enzymatic stability and broad-spectrum antiviral activity. nih.govnih.gov |

Cyclic β-amino acids are valuable components in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability. This compound and its derivatives serve as important precursors for the synthesis of these constrained β-amino acids. The cyclopentane ring introduces conformational rigidity into the peptide backbone, which can lead to enhanced biological activity and selectivity.

The synthesis of polyhydroxylated cyclopentane β-amino acids has been achieved through stereoselective methods, highlighting the utility of cyclopentanecarboxylate (B8599756) intermediates. These functionalized β-amino acids can then be incorporated into peptide chains to create novel peptidomimetics with defined three-dimensional structures.

| Precursor Type | Key Transformation | Resulting Compound | Application |

|---|---|---|---|

| Functionalized Cyclopentanecarboxylate | Stereoselective amination | Cyclopentane β-amino acid | Incorporation into peptidomimetics. |

| Polyhydroxylated Cyclopentane Derivatives | Multi-step synthesis | Polyhydroxylated cyclic β-amino acids | Creation of peptidomimetics with specific conformational constraints. |

The cyclopentane ring is a fundamental structural element in a variety of complex natural products, including the prostaglandins (B1171923), which are lipid compounds with diverse hormone-like effects. Chiral cyclopentenones, which can be derived from precursors like this compound, are crucial building blocks in the asymmetric synthesis of these bioactive molecules. nih.govresearchgate.netnih.gov

The synthesis of prostaglandins often relies on the stereocontrolled elaboration of a functionalized cyclopentane core. nih.govnih.gov The hydroxyl and ester functionalities on a precursor like this compound provide convenient handles for introducing the requisite side chains and stereocenters found in the final natural product. The enantioselective synthesis of these cyclopentanoid building blocks is a key challenge that has been addressed through various chemical and enzymatic methods. nih.gov

Contributions to Agrochemical and Specialty Chemical Development

The development of modern agrochemicals often relies on the use of chiral molecules to enhance efficacy and reduce environmental impact. nih.govchiralpedia.comresearchgate.net Chiral building blocks, such as amino acids and their derivatives, are frequently employed in the synthesis of these complex active ingredients. nih.gov While specific applications of this compound in commercial agrochemicals are not extensively documented, its nature as a chiral, functionalized cyclopentane makes it a potentially valuable intermediate in this field. The principles of chiral recognition are paramount in agrochemical design, where one enantiomer of a molecule may exhibit the desired pesticidal or herbicidal activity while the other is inactive or even detrimental. chiralpedia.com The use of enantiomerically pure building blocks like this compound can streamline the synthesis of single-enantiomer agrochemicals, leading to more selective and environmentally benign products. nih.govresearchgate.net

Strategic Intermediate in Materials Science

In the field of materials science, functionalized cyclic monomers are valuable for the synthesis of specialty polymers with tailored properties. Ester-functionalized cyclopentene (B43876) derivatives, structurally related to this compound, have been utilized in ring-opening metathesis polymerization (ROMP) to produce functional polyolefins. rsc.orgresearchgate.netrsc.org These polymers contain pendent ester groups along the polymer backbone, which can be further modified to introduce other functionalities or to influence the material's physical properties, such as adhesion and compatibility with other polymers. rsc.org

The ROMP of such cyclopentene monomers allows for the creation of polymers with high molecular weight and a controlled distribution of functional groups. rsc.orgresearchgate.net The resulting unsaturated polymer backbone also offers sites for subsequent cross-linking or other post-polymerization modifications. The incorporation of chiral monomers like a derivative of this compound could lead to the development of novel chiral polymers with unique optical or recognition properties.

Advanced Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry and conformational preferences of diastereomers, such as the cis and trans isomers of Methyl 3-hydroxycyclopentanecarboxylate. Analysis of both ¹H and ¹³C NMR spectra, including chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) data, allows for a detailed structural assignment.

The cyclopentane (B165970) ring is not planar and exists in dynamic equilibrium between various puckered conformations, most commonly the envelope and twist forms. The substituents' preferred orientation (axial or equatorial) in the dominant conformer influences the chemical shifts and coupling constants of the ring protons.

In ¹H NMR, the chemical shifts of the protons on the cyclopentane ring are sensitive to their stereochemical environment. For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the methoxycarbonyl group (CH-COOCH₃) will exhibit different chemical shifts depending on whether they are in a cis or trans relationship. The coupling constants between vicinal protons (³JHH) are particularly informative, as their magnitude, dictated by the Karplus relationship, depends on the dihedral angle between them. This allows for the differentiation of cis and trans isomers based on the observed coupling patterns. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for assigning proton signals and determining through-space proximities, which helps in confirming stereochemical assignments.

¹³C NMR spectroscopy provides information on the chemical environment of each carbon atom. The chemical shifts of the cyclopentane ring carbons are influenced by the stereochemistry of the substituents. For example, steric compression, known as the γ-gauche effect, can cause an upfield shift (lower δ value) for carbons that are in a gauche or eclipsed arrangement with a substituent on a neighboring carbon, which can help in assigning the relative stereochemistry.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations/Observations |

| -OCH₃ | 3.6 - 3.8 (singlet) | 51 - 53 | |

| CH-OH | 3.9 - 4.5 (multiplet) | 70 - 75 | Chemical shift depends on H-bonding and stereochemistry. |

| CH-COOCH₃ | 2.5 - 3.0 (multiplet) | 45 - 50 | |

| Ring CH₂ | 1.5 - 2.2 (multiplets) | 25 - 40 | Complex overlapping signals. |

| C=O | - | 170 - 176 |

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 144.17 g/mol .

Electron ionization (EI) is a common technique that leads to the fragmentation of the molecular ion. The resulting fragment ions provide a characteristic fingerprint that can be used for structural elucidation. For this compound, expected fragmentation pathways would include:

Loss of a methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 113.

Loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 85.

Loss of a water molecule (-H₂O) from the molecular ion, which is common for alcohols, resulting in a peak at m/z 126.

Cleavage of the cyclopentane ring, leading to various smaller fragments.

The precise mass of the molecular ion, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition of the molecule, which is a critical step in verifying its identity. Mass spectrometry, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is also a highly sensitive method for assessing the purity of a sample by detecting the presence of any impurities.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion | Neutral Loss |

| 144 | [C₇H₁₂O₃]⁺ | (Molecular Ion) |

| 126 | [C₇H₁₀O₂]⁺ | H₂O |

| 113 | [C₆H₉O₂]⁺ | OCH₃ |

| 85 | [C₅H₉O]⁺ | COOCH₃ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, the following characteristic absorption bands would be expected:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

A strong, sharp absorption band around 1730 cm⁻¹ due to the C=O stretching vibration of the ester group.

C-O stretching vibrations for the ester and alcohol functionalities in the 1000-1300 cm⁻¹ region.

C-H stretching vibrations of the sp³ hybridized carbons of the cyclopentane ring and the methyl group just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch will be observable. The C-C stretching and CH₂ bending modes of the cyclopentane ring will also give rise to characteristic Raman signals. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of the key functional groups.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) | Weak |

| Ester (C=O) | C=O stretch | ~1730 (strong) | Observable |

| Ester (C-O) | C-O stretch | 1150-1300 | Observable |

| Alcohol (C-O) | C-O stretch | 1000-1200 | Observable |

| Alkane (C-H) | C-H stretch | 2850-3000 | Strong |

Computational Chemistry and Theoretical Investigations of Methyl 3 Hydroxycyclopentanecarboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of Methyl 3-hydroxycyclopentanecarboxylate. By solving approximations of the Schrödinger equation, these methods can determine the molecule's electron distribution, orbital energies, and various reactivity descriptors.

Detailed research findings from such theoretical studies would typically involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are fundamental in predicting the molecule's reactivity towards nucleophiles and electrophiles. For instance, the LUMO distribution would indicate the most likely sites for nucleophilic attack, while the HOMO would suggest the regions most susceptible to electrophilic attack.

Furthermore, these calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. In this compound, the ESP map would be expected to show negative potential (red) around the oxygen atoms of the hydroxyl and ester groups, indicating their role as hydrogen bond acceptors and sites of interaction with electrophiles. Conversely, positive potential (blue) would be anticipated around the hydroxyl proton, highlighting its acidity.

Reactivity indices, such as Fukui functions, can also be derived from quantum chemical calculations to provide a more quantitative prediction of regioselectivity in chemical reactions. These indices would help in distinguishing the reactivity of the different carbon and oxygen atoms within the molecule.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | +1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules. They are not based on specific published research for this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The presence of a flexible five-membered ring and two functional groups in this compound gives rise to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore these different conformations and their relative stabilities over time.

MD simulations model the atomic motions of the molecule by solving Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field. By simulating the molecule's dynamics over a period of time (typically nanoseconds to microseconds), a trajectory of its conformational changes can be generated.

Analysis of this trajectory allows for the identification of the most stable or low-energy conformations of the cyclopentane (B165970) ring (e.g., envelope and twist conformations) and the preferred orientations of the hydroxyl and methyl carboxylate substituents (axial vs. equatorial-like positions). The simulations can also reveal the dynamics of intramolecular hydrogen bonding between the hydroxyl group and the ester functionality, which can significantly influence the conformational preferences.

The results of MD simulations are often visualized through Ramachandran-like plots for key dihedral angles or through clustering analysis to group similar conformations. This provides a detailed picture of the molecule's flexibility and the energy barriers between different conformational states.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR chemical shifts)

Quantum chemical calculations are instrumental in predicting various spectroscopic properties of this compound, most notably its Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical predictions of ¹H and ¹³C NMR spectra serve as a valuable tool for the structural elucidation and verification of the compound.

The prediction of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. This approach involves calculating the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

By calculating the NMR chemical shifts for different possible stereoisomers (e.g., cis and trans) and various stable conformers of this compound, a direct comparison with experimental NMR data can be made. A good correlation between the predicted and experimental spectra can confirm the correct structural and stereochemical assignment. Discrepancies, on the other hand, might suggest the presence of different conformers in solution or the need for a higher level of theory in the calculations.

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Hypothetical Conformer of this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (Illustrative) | Deviation (ppm) |

| C=O | 174.5 | 175.2 | +0.7 |

| CH-OH | 72.1 | 71.5 | -0.6 |

| CH-COOCH₃ | 45.3 | 46.0 | +0.7 |

| CH₂ (alpha to OH) | 38.9 | 38.2 | -0.7 |

| CH₂ (beta to OH) | 35.2 | 34.8 | -0.4 |

| O-CH₃ | 51.8 | 52.5 | +0.7 |

Note: The values in this table are for illustrative purposes to demonstrate the correlation between experimental and calculated data. They are not based on published research for this specific compound.

Reaction Mechanism Elucidation through Transition State Modeling

Theoretical chemistry provides a powerful avenue for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

Transition state theory is a fundamental concept in this area. Computational methods, again primarily based on DFT, are used to locate the transition state structure for a given reaction step. A transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed.

For this compound, this could involve modeling reactions such as its esterification, oxidation of the hydroxyl group, or nucleophilic substitution. The calculations would provide the geometry of the transition state and its energy, which is used to determine the activation energy of the reaction. A lower activation energy implies a faster reaction rate.

Furthermore, by performing intrinsic reaction coordinate (IRC) calculations, the entire reaction pathway from the transition state down to the reactants and products can be mapped out. This provides a detailed, step-by-step understanding of the bond-breaking and bond-forming processes. Such studies are invaluable for rationalizing observed product distributions, predicting the feasibility of proposed reaction pathways, and designing more efficient synthetic routes.

Emerging Trends and Future Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Protocols

A significant shift towards green chemistry is influencing the synthesis of cyclopentane (B165970) derivatives. Future research is focused on developing protocols that minimize environmental impact by using safer solvents, reducing energy consumption, and employing catalysts that are both efficient and benign.

Key strategies include:

Use of Green Catalysts and Solvents: Research has demonstrated the use of simple, inexpensive, and readily available catalysts like sodium hydroxide (B78521) (NaOH) for chemo- and diastereo-selective cycloaddition reactions to form complex cyclopentane structures. scribd.com The exploration of green solvents such as 2-methyl-substituted THF is also a priority to replace more hazardous traditional solvents. scribd.com

Energy-Efficient Methodologies: Techniques like microwave and ultrasonic irradiation are being investigated to accelerate reactions and reduce the energy input required for the functionalization of cyclopentane precursors. nih.gov These methods offer significant advantages over conventional heating by providing rapid, volumetric heating and reducing reaction times from hours to minutes. nih.gov

Biocatalysis: The use of enzymes and microbial systems presents a powerful tool for sustainable synthesis. nih.gov Biocatalytic methods, such as the microbial reduction for the kinetic resolution of polyfunctionalized cyclopentanes, can afford optically pure products with high enantiomeric excess, a critical feature for pharmaceutical applications. nih.gov This approach aligns with the principles of green chemistry by operating under mild conditions and offering high selectivity. nih.govnih.gov

Table 1: Comparison of Sustainable Synthesis Methodologies for Cyclopentane Derivatives

| Methodology | Key Features | Advantages |

|---|---|---|

| Green Catalysis | Utilizes non-toxic, inexpensive catalysts (e.g., NaOH). scribd.com | Reduces cost, improves safety, minimizes waste. scribd.com |

| Alternative Energy | Employs microwaves or ultrasound. nih.gov | Drastically reduces reaction times, lowers energy consumption. nih.gov |

| Biocatalysis | Uses enzymes or whole-cell systems (e.g., Rhodotorula rubra). nih.govnih.gov | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalysts is paramount for achieving high efficiency and, crucially, high stereoselectivity in the synthesis of chiral cyclopentanes like Methyl 3-hydroxycyclopentanecarboxylate. The focus is on creating catalysts that can control the formation of specific isomers, which is often essential for biological activity.

Current research directions include:

Advanced Metal-Based Catalysis: Scientists are exploring a range of metal-based catalysts to facilitate complex bond formations. Examples include copper-catalyzed asymmetric radical carbocyanation using chiral bisoxazoline ligands and dual-catalyst systems like DTBMSegphos-Pd(II)/Yb(III) for enantioselective Conia-ene reactions. researchgate.net Other innovative systems involve chiral Ti(salen) complexes and (quinox)Ni catalysts for stereoselective cycloadditions. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts provides an alternative to metal-based systems, often avoiding issues of metal toxicity and cost. Chiral isothiourea catalysts, for instance, have been successfully used in organocascade processes to synthesize complex cyclopentanes with high levels of relative and absolute stereocontrol. nih.gov

Enzymatic Catalysis: Enzymes are highly selective catalysts that can perform specific transformations with exceptional precision. Lipases, for example, are used for the selective acylation of cyclopentene (B43876) diols, providing key chiral intermediates for prostaglandins (B1171923). nih.govnih.gov

Discovery of New Biological Activities through Targeted Derivatization

This compound serves as a valuable scaffold for the synthesis of new molecules with potential therapeutic applications. By strategically modifying its structure—a process known as derivatization—researchers aim to discover novel biological activities. The core cyclopentane ring is a common feature in many bioactive natural products, suggesting its utility as a pharmacophore. researchgate.net

Promising areas of investigation include:

Anticancer Agents: Derivatives of the cyclopentane core are being evaluated for their antitumor properties. For example, cyclopentanone (B42830) derivatives incorporating thiazole (B1198619) moieties have been synthesized and shown to have anti-proliferative activity against human liver (HepG-2) and lung (A-549) cancer cell lines. nih.gov

Antibacterial Compounds: Researchers are designing cyclopentane-based analogs of natural antibiotics to target essential bacterial enzymes. nih.gov Analogs of muraymycin have been synthesized to inhibit the MraY enzyme, which is crucial for bacterial cell wall biosynthesis, showing efficacy against Staphylococcus aureus. nih.gov

Neurological and Receptor-Targeted Agents: The cyclopentanol (B49286) moiety has been incorporated into ligands designed to interact with specific receptors in the central nervous system. nih.gov These derivatives have been evaluated for their activity at adrenergic α₁ and serotonin (B10506) 5-HT1A receptors, with some showing potential as novel receptor antagonists or partial agonists. nih.gov

Table 2: Biological Activities of Selected Cyclopentane Derivatives